3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid
Übersicht
Beschreibung
3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid, also known as DNPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DNPA is a member of the naphthalene-based inhibitors that target enzymes involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid inhibits the activity of COX-2 and HDAC by binding to their active sites. COX-2 inhibition leads to a decrease in the production of prostaglandins, which reduces inflammation, pain, and fever. HDAC inhibition leads to an increase in the acetylation of histones, which results in changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anticancer activity in vitro and in vivo. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. This compound has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. This compound is also not very selective for its target enzymes, which can lead to off-target effects.
Zukünftige Richtungen
3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid has potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Future research should focus on improving the selectivity of this compound for its target enzymes to reduce off-target effects. This compound derivatives with improved water solubility and bioavailability should also be developed. Furthermore, the in vivo efficacy and toxicity of this compound should be evaluated in animal models to determine its suitability for clinical development.
Wissenschaftliche Forschungsanwendungen
3-[(1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalen-2-yl)amino]benzoic acid has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. HDAC is involved in the regulation of gene expression and has been implicated in various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-[(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20-16-9-2-3-10-17(16)21(26)19(24-11-4-1-5-12-24)18(20)23-15-8-6-7-14(13-15)22(27)28/h2-3,6-10,13,23H,1,4-5,11-12H2,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXAGRTLONPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.